Nalpha-Benzyl-Nim-benzyl-L-histidine

Übersicht

Beschreibung

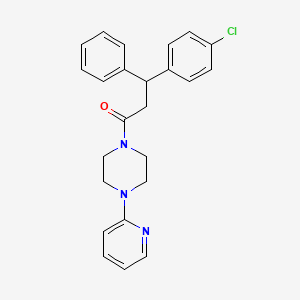

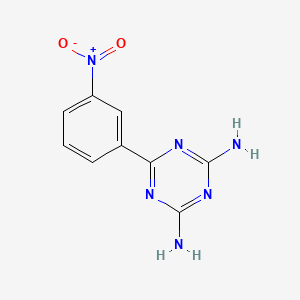

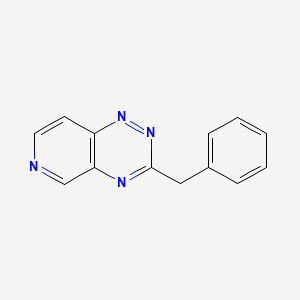

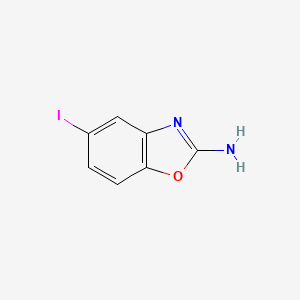

Nalpha-Benzyl-Nim-benzyl-L-histidine is a compound with the molecular formula C20H21N3O2 and a molecular weight of 335.40 . It is used for proteomics research applications .

Physical And Chemical Properties Analysis

Physical and chemical properties of a substance can include characteristics such as mass, color, and volume, which can be measured without changing the composition of the sample . They also include properties like density, melting and boiling points, and electrical conductivity . Unfortunately, specific physical and chemical properties for Nalpha-Benzyl-Nim-benzyl-L-histidine were not found in the search results.Wissenschaftliche Forschungsanwendungen

Protein Purification and Labeling

A significant application of compounds related to Nalpha-Benzyl-Nim-benzyl-L-histidine involves protein purification and labeling. For instance, Nitrilotriacetic acid-modified magnetic nanoparticles have been developed to selectively bind histidine-tagged proteins, serving as an efficient protocol for protein separation. This method demonstrates a useful alternative for transporting and anchoring proteins, highlighting its potential in biotechnological applications (Chenjie Xu et al., 2004). Similarly, dual-mode fluorophore-doped nickel nitrilotriacetic acid-modified silica nanoparticles combine histidine-tagged protein purification with site-specific fluorophore labeling, showcasing a powerful tool for one-step protein purification and labeling (Sung Hoon Kim et al., 2007).

Nanotechnology and Materials Science

In nanotechnology and materials science, the affinity of histidine tags for nickel-nitrilotriacetic acid chelates is exploited to create innovative materials. DNA-templated nickel nanostructures demonstrate the potential for nanowires, templated catalyst lines, and in directed protein localization, offering a straightforward method for fabricating nickel nanomaterials on surfaces (H. A. Becerril et al., 2006). Efficient encapsulation of Fe₃O₄ nanoparticles into genetically engineered hepatitis B core virus-like particles through a specific interaction for potential bioapplications is another example, where histidine tags' affinity for nickel-NTA chelates facilitates the encapsidation of magnetic nanoparticles for imaging and therapeutic delivery applications (Li-hua Shen et al., 2015).

Chemical Synthesis and Catalysis

Chemical synthesis and catalysis also benefit from the properties of compounds like Nalpha-Benzyl-Nim-benzyl-L-histidine. Studies on the synthesis of histidine peptides, for example, use derivatives as materials for synthesizing histidine-containing peptides, examining the reactivity of the tosyl group under various conditions commonly used for peptide syntheses. This research provides insights into enhancing solubility, suppressing racemization during coupling reactions, and the removability of the tosyl group under mild conditions (T. Fujii & S. Sakakibara, 1974).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(2S)-2-(benzylamino)-3-(1-benzylimidazol-4-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O2/c24-20(25)19(21-12-16-7-3-1-4-8-16)11-18-14-23(15-22-18)13-17-9-5-2-6-10-17/h1-10,14-15,19,21H,11-13H2,(H,24,25)/t19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUSLFTWXUDAXJI-IBGZPJMESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(CC2=CN(C=N2)CC3=CC=CC=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CN[C@@H](CC2=CN(C=N2)CC3=CC=CC=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Nalpha-Benzyl-Nim-benzyl-L-histidine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.